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Butyrolactone I: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest		
Compound Name:	Butyrolactone I	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrolactone I, a natural product isolated from Aspergillus terreus, has garnered significant attention in the scientific community for its potent and selective inhibition of cyclin-dependent kinases (CDKs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **Butyrolactone I**. It details its mechanism of action as a CDK inhibitor, its impact on cell cycle regulation, and its influence on the NF-κB signaling pathway. Furthermore, this guide presents detailed experimental protocols for key assays used to characterize the activity of **Butyrolactone I**, providing a valuable resource for researchers in oncology, cell biology, and drug discovery.

Chemical Structure and Properties

Butyrolactone I is a complex organic molecule with the IUPAC name methyl (2S)-4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate[1]. Its chemical structure is characterized by a central γ-butyrolactone ring substituted with multiple aromatic moieties.

Table 1: Chemical Identifiers of Butyrolactone I



Identifier	Value
IUPAC Name	methyl (2S)-4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate[1]
Synonyms	Olomoucin
Molecular Formula	C24H24O7[1]
Molecular Weight	424.44 g/mol
CAS Number	87414-49-1
PubChem CID	51340302[1]

Table 2: Physicochemical Properties of Butyrolactone I

Property	Value
Melting Point	Data not available
Boiling Point	Data not available
Solubility	Soluble in DMSO and ethanol
Stability	Stable under standard laboratory conditions. Stock solutions can be stored at -20°C for up to one month.

Biological Activity and Mechanism of Action

Butyrolactone I is a potent, cell-permeable, and ATP-competitive inhibitor of several cyclin-dependent kinases, playing a crucial role in the regulation of the cell cycle.

Inhibition of Cyclin-Dependent Kinases

Butyrolactone I exhibits inhibitory activity against multiple CDKs, with the most significant effects on CDK1, CDK2, and CDK5. By competing with ATP for the binding site on these kinases, **Butyrolactone I** effectively blocks their catalytic activity, leading to downstream effects on cell cycle progression.



Table 3: Inhibitory Activity of Butyrolactone I against CDKs

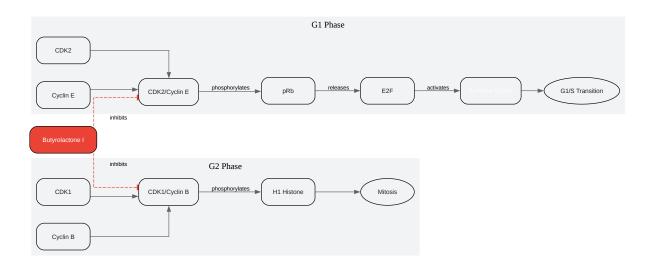
Target	IC50/Ki
CDK1 (cdc2 kinase)	IC50: 7 μM
CDK2	IC50: 7 μM
CDK5	IC ₅₀ : 3 μM

Cell Cycle Arrest

The inhibition of CDK1 and CDK2 by **Butyrolactone I** leads to cell cycle arrest at the G1/S and G2/M transitions.

- G1/S Arrest: Inhibition of CDK2, which complexes with cyclin E, prevents the
 phosphorylation of the retinoblastoma protein (pRb)[2]. Hypophosphorylated pRb remains
 bound to the transcription factor E2F, thereby preventing the expression of genes required
 for S-phase entry.
- G2/M Arrest: Inhibition of CDK1 (also known as cdc2), complexed with cyclin B, prevents the phosphorylation of key substrates required for mitotic entry, such as H1 histone. This leads to an accumulation of cells in the G2 phase of the cell cycle.





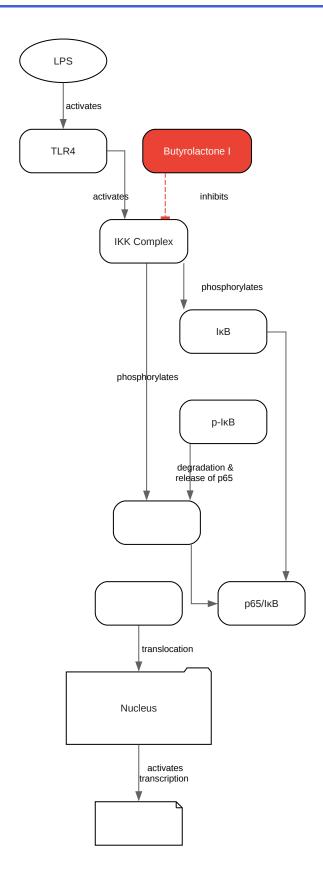
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Butyrolactone I inhibits CDK complexes, leading to cell cycle arrest.

Inhibition of the NF-κB Signaling Pathway

Butyrolactone I has been shown to attenuate inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. It achieves this by preventing the phosphorylation of the p65 subunit of NF-κB and its inhibitory protein, IκB. This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of proinflammatory genes.





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Butyrolactone I inhibits the NF-kB signaling pathway.



Cytotoxic Activity

Butyrolactone I has demonstrated cytotoxic effects against various cancer cell lines.

Table 4: Cytotoxic Activity of Butyrolactone I

Cell Line	Cancer Type	IC50
HL-60	Human Leukemia	13.2 μΜ
PC-3	Prostate Cancer	41.7 μM
Non-small and small-cell lung cancer cell lines	Lung Cancer	~50 μg/mL

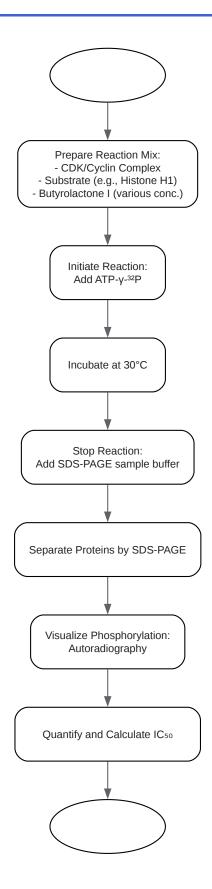
Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of **Butyrolactone I**.

Kinase Inhibition Assay (CDK1/Cyclin B & CDK2/Cyclin E)

This protocol describes a general method to determine the in vitro inhibitory activity of **Butyrolactone I** against CDK1/Cyclin B and CDK2/Cyclin E.





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Workflow for in vitro kinase inhibition assay.



Materials:

- Recombinant human CDK1/Cyclin B and CDK2/Cyclin E
- Histone H1 (for CDK1) or Rb protein fragment (for CDK2) as substrate
- Butyrolactone I
- [y-32P]ATP
- Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2.5 mM EGTA, 10 μM ATP)
- SDS-PAGE gels and buffers
- · Phosphorimager or X-ray film

Procedure:

- Prepare serial dilutions of **Butyrolactone I** in kinase assay buffer.
- In a microcentrifuge tube, combine the CDK/cyclin complex, substrate, and Butyrolactone I dilution.
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
- Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the phosphorylated substrate.
- Quantify the band intensities and calculate the percentage of inhibition for each
 Butyrolactone I concentration.



• Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT assay to determine the cytotoxic effects of **Butyrolactone I** on cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HL-60, PC-3)
- · Complete cell culture medium
- Butyrolactone I
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
- 96-well microplate
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of Butyrolactone I and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
- Add the solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.



- Calculate the percentage of cell viability for each treatment relative to the vehicle control.
- Determine the IC₅₀ value, the concentration of Butyrolactone I that causes 50% inhibition of cell growth.

Western Blot Analysis of pRb Phosphorylation

This protocol describes the use of Western blotting to detect the inhibition of pRb phosphorylation in cells treated with **Butyrolactone I**.

Materials:

- Cell line of interest
- Butyrolactone I
- · Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-pRb (e.g., Ser807/811) and anti-total pRb
- HRP-conjugated secondary antibody
- SDS-PAGE gels and buffers
- PVDF or nitrocellulose membrane
- · Chemiluminescent substrate
- Imaging system

Procedure:

- Culture cells and treat them with Butyrolactone I at various concentrations for a specific time.
- Lyse the cells and collect the protein extracts.
- Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).



- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
- Incubate the membrane with the primary antibody against phospho-pRb overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe with an antibody against total pRb to ensure equal loading.

Conclusion

Butyrolactone I stands out as a significant natural product with potent anti-cancer and anti-inflammatory properties. Its well-defined mechanism of action as a selective inhibitor of cyclin-dependent kinases provides a solid foundation for its further investigation and potential development as a therapeutic agent. The detailed experimental protocols provided in this guide offer a practical resource for researchers aiming to explore the multifaceted biological activities of this promising compound. Further studies are warranted to fully elucidate its therapeutic potential and to explore its structure-activity relationships for the design of even more potent and selective analogs.

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- 2. Butyrolactone I induces cyclin B1 and causes G2/M arrest and skipping of mitosis in human prostate cell lines PubMed [pubmed.ncbi.nlm.nih.gov]



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